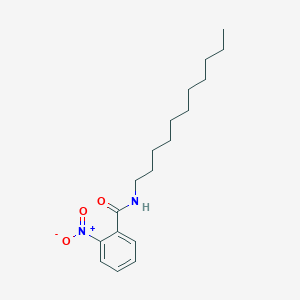

2-nitro-N-undecylbenzamide

Descripción

2-Nitro-N-undecylbenzamide is a benzamide derivative featuring a nitro group (-NO₂) at the ortho (2nd) position of the benzene ring and an undecyl (11-carbon alkyl) chain attached to the amide nitrogen. This structural configuration confers unique physicochemical properties, such as enhanced hydrophobicity due to the long alkyl chain and electronic effects from the electron-withdrawing nitro group.

Propiedades

Fórmula molecular |

C18H28N2O3 |

|---|---|

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

2-nitro-N-undecylbenzamide |

InChI |

InChI=1S/C18H28N2O3/c1-2-3-4-5-6-7-8-9-12-15-19-18(21)16-13-10-11-14-17(16)20(22)23/h10-11,13-14H,2-9,12,15H2,1H3,(H,19,21) |

Clave InChI |

QNLXJVBFHYNMCJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] |

SMILES canónico |

CCCCCCCCCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

N-(2,2-Diphenylethyl)-4-nitrobenzamide

This compound features a para-nitro (4-nitro) benzamide core and a bulky 2,2-diphenylethyl substituent on the amide nitrogen. Compared to 2-nitro-N-undecylbenzamide:

4-Bromo-N-(2-nitrophenyl)benzamide

This derivative contains a nitro group on the aniline moiety (2-nitrophenyl) and a bromine atom at the para position of the benzamide ring. Key differences include:

- Electronic Effects : The bromine atom introduces additional electron-withdrawing effects, which may influence resonance stabilization and acid-base properties differently compared to the alkyl chain in 2-nitro-N-undecylbenzamide .

- Crystallography: Structural studies of 4-bromo-N-(2-nitrophenyl)benzamide reveal two molecules per asymmetric unit, suggesting complex crystal packing influenced by halogen bonding, a feature absent in the target compound due to its non-halogenated structure .

Functional Analogs: Nitro vs. Amino Substitutions

2-Aminobenzamides

Replacing the nitro group with an amino (-NH₂) group, as in 2-aminobenzamides, drastically alters electronic properties:

- Biological Activity: Amino-substituted benzamides are often explored as histone deacetylase (HDAC) inhibitors, whereas nitro-substituted analogs like 2-nitro-N-undecylbenzamide may exhibit divergent pharmacological profiles due to reduced nucleophilicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Position | N-Substituent | Molecular Weight (g/mol)* | Key Properties |

|---|---|---|---|---|

| 2-Nitro-N-undecylbenzamide | 2-nitro | Undecyl | ~349.45 | High hydrophobicity |

| N-(2,2-Diphenylethyl)-4-nitrobenzamide | 4-nitro | 2,2-Diphenylethyl | ~377.41 | Bulky aromatic substituent |

| 4-Bromo-N-(2-nitrophenyl)benzamide | 2-nitro (aniline) | 2-Nitrophenyl | ~335.15 | Halogen-bonding capability |

*Calculated based on molecular formulas.

Table 2: Electronic and Crystallographic Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.